molecular formula C18F34O6 B14281279 [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate CAS No. 149264-55-1

[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate

Cat. No.: B14281279
CAS No.: 149264-55-1
M. Wt: 958.1 g/mol
InChI Key: QNPZEBFFGMFKTR-UHFFFAOYSA-N
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Description

[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate typically involves multiple steps, including the introduction of fluorine atoms and the formation of peroxoate groups. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride (SF4) and peroxides for the formation of peroxoate groups. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors and automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate can undergo various chemical reactions, including:

    Oxidation: The peroxoate groups can participate in oxidation reactions, forming oxides and other oxygen-containing products.

    Reduction: Reduction reactions can break down the peroxoate groups, leading to the formation of alcohols or other reduced products.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated oxides, while reduction reactions may yield fluorinated alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate is used as a reagent in various synthetic reactions, particularly those involving fluorination.

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and other biomolecules.

Medicine

In medicine, fluorinated compounds are often investigated for their potential use in drug development, particularly for their ability to enhance the stability and bioavailability of pharmaceuticals.

Industry

In industry, this compound may be used in the production of fluorinated polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The peroxoate groups can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propane
  • [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneoxide

Uniqueness

The unique combination of fluorine atoms and peroxoate groups in [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate imparts distinct chemical and physical properties that differentiate it from other similar compounds

Properties

CAS No.

149264-55-1

Molecular Formula

C18F34O6

Molecular Weight

958.1 g/mol

IUPAC Name

[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate

InChI

InChI=1S/C18F34O6/c19-3(13(37,38)39,57-17(49,50)11(33,34)7(25,26)5(21,22)9(29,30)15(43,44)45)1(53)55-56-2(54)4(20,14(40,41)42)58-18(51,52)12(35,36)8(27,28)6(23,24)10(31,32)16(46,47)48

InChI Key

QNPZEBFFGMFKTR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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